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Compound of Interest |

4-[(3-Methylbutan-2-yl)amino]-3-
Compound Name:

nitrobenzamide
CAS No.: 923156-08-5

Cat. No.: B2572326

Get Quote

4-Aminobenzamide (CAS No: 2835-68-9), a simple yet significant molecule, serves as a

fundamental building block in medicinal chemistry and a crucial biochemical reagent.[1] With
the molecular formula C7HsN20 and a molecular weight of 136.15 g/mol , its structure features
a benzamide core with an amino group at the para (4-) position.[2][3] This compound is notably
recognized as an inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in
DNA repair, cell death, and inflammation, making it a valuable tool in cytotoxic and cell death
studies.[1]

The precise and unambiguous characterization of 4-aminobenzamide is paramount for its
application in research and drug development, ensuring purity, confirming structural integrity,
and understanding its chemical behavior. Spectroscopic analysis provides the definitive
fingerprint of a molecule. This guide offers a comprehensive, in-depth exploration of the key
spectroscopic data for 4-aminobenzamide, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section is
designed to provide not only the raw data but also the underlying scientific principles, field-
proven experimental protocols, and expert interpretation of the spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an
organic molecule in solution. It provides detailed information about the chemical environment,
connectivity, and dynamics of individual nuclei, primarily *H (protons) and 3C.

Proton (*H) NMR Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum

In *H NMR, protons in different electronic environments resonate at distinct frequencies. For 4-
aminobenzamide, the key structural features—the para-substituted aromatic ring, the primary
amine (-NH2), and the primary amide (-CONHz) —each produce characteristic signals. The
delocalization of lone pair electrons from the nitrogen into the amide carbonyl group gives the
C-N bond a partial double-bond character.[4][5] This restricted rotation can sometimes lead to
distinct signals for the two amide protons, although they often appear as a single broad peak
due to chemical exchange and quadrupole broadening from the 4N nucleus.

Experimental Protocol: tH NMR Sample Preparation

¢ Solvent Selection: Choose a deuterated solvent in which the compound is soluble and
whose residual peaks do not obscure analyte signals. Dimethyl sulfoxide-de (DMSO-de) is an
excellent choice as it readily dissolves 4-aminobenzamide and its residual water peak does
not typically interfere with the aromatic or amine/amide proton signals.

o Sample Preparation: Accurately weigh approximately 5-10 mg of 4-aminobenzamide.
 Dissolution: Dissolve the sample in ~0.6-0.7 mL of DMSO-ds in a clean, dry vial.
o Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

e Analysis: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Data
acquisition typically involves a standard pulse program, with a sufficient number of scans to
achieve a good signal-to-noise ratio.[6]

Data Presentation & Authoritative Grounding
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The *H NMR spectrum of 4-aminobenzamide in DMSO-ds displays four distinct signals.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.55 Doublet (d) 2H H-2, H-6 (Aromatic)
~7.10 Singlet (br) 2H -CONH:2 (Amide)
~6.55 Doublet (d) 2H H-3, H-5 (Aromatic)
~5.45 Singlet (br) 2H Ar-NHz (Amine)
(Note: Data

synthesized from
typical values and

literature.[7])

Trustworthiness: A Self-Validating Interpretation

o Aromatic Region: The aromatic protons exhibit a classic AA'BB' splitting pattern
characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-
withdrawing amide group (H-2, H-6) are deshielded and appear downfield (~7.55 ppm).
Conversely, the protons ortho to the electron-donating amino group (H-3, H-5) are shielded
and appear upfield (~6.55 ppm).[7]

e Amide & Amine Protons: The -CONHz and Ar-NH:z protons appear as broad singlets. Their
broadness is due to rapid chemical exchange with trace amounts of water in the solvent and
guadrupolar coupling with the adjacent nitrogen atom. Their chemical shifts are highly
dependent on concentration and temperature. The amide protons are significantly downfield
due to the deshielding effect of the adjacent carbonyl group.

Visualization: tH NMR Structural Correlation
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Caption: Correlation of 4-aminobenzamide protons with their tH NMR signals.

Carbon-** (**C) NMR Spectroscopy

Expertise & Experience: Mapping the Carbon Skeleton

13C NMR provides a direct map of the carbon framework. Each chemically unique carbon atom
produces a single peak, and its chemical shift reveals its electronic environment. The influence
of the electron-donating amino group and the electron-withdrawing amide group creates a
distinct pattern of chemical shifts for the aromatic carbons.
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Experimental Protocol: 13C NMR Sample Preparation

The protocol is identical to that for *H NMR. 13C NMR experiments require a longer acquisition
time due to the low natural abundance of the 13C isotope. A proton-decoupled experiment is
standard, resulting in a spectrum of singlets for each carbon.

Data Presentation & Authoritative Grounding

Chemical Shift (8) ppm Assignment

~168.8 C=0 (Amide Carbonyl)

~151.4 C-4 (Carbon attached to -NHz)
~129.4 C-2, C-6 (Carbons ortho to -CONH2)
~120.8 C-1 (Carbon attached to -CONH:2)
~112.8 C-3, C-5 (Carbons ortho to -NH2)

(Note: Data sourced from PubChem and

supporting information from chemical synthesis
papers.[2][7])

Trustworthiness: A Self-Validating Interpretation

e Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing furthest
downfield (~168.8 ppm) due to the strong electron-withdrawing effect of the oxygen atom.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the
substituents.

o C-4: The carbon directly attached to the electron-donating amino group (C-4) is
significantly deshielded (~151.4 ppm).

o C-1: The carbon attached to the electron-withdrawing amide group (C-1) is found at
~120.8 ppm.
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o C-2/C-6 and C-3/C-5: The remaining aromatic carbons appear as two distinct signals. The
carbons ortho to the amide (C-2, C-6) are at ~129.4 ppm, while the carbons ortho to the
amine group (C-3, C-5) are shielded and appear further upfield at ~112.8 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Expertise & Experience: The Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites
molecular vibrations (stretching, bending). Specific functional groups have characteristic
absorption frequencies, making IR an excellent tool for functional group identification.[8] For 4-
aminobenzamide, we expect to see distinct absorptions for the N-H bonds of the amine and
amide, the C=0 bond of the amide, and vibrations from the aromatic ring.

Experimental Protocol: Solid-State IR (KBr Pellet Method)

This classic method involves dispersing the solid sample in a matrix of potassium bromide
(KBr), which is transparent to IR radiation.

e Grinding: Add ~1-2 mg of 4-aminobenzamide and ~100-200 mg of dry, spectroscopic-grade
KBr to an agate mortar. Grind the mixture with a pestle for 3-5 minutes until a fine,
homogeneous powder is obtained.[9][10] The small particle size is crucial to reduce
scattering of the IR beam.

o Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply
pressure (typically 7-10 tons) for several minutes.

e Analysis: A good pellet is thin and transparent. Remove the pellet from the die and place it in
the sample holder of the FTIR spectrometer to acquire the spectrum.

Visualization: KBr Pellet Preparation Workflow

Grind 1-2 mg Sample Apply 7-10 tons Place Transparent
@—V with 100-200 mg KBr iitooa(li?egfe‘f(]i)eire Pressure in Pellet in FTIR @
in Agate Mortar Hydraulic Press for Analysis
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Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation & Authoritative Grounding

Wavenumber (cm~2) Vibration Type Functional Group

N-H Stretch (Asymmetric &

3400 - 3100 Symmetric) Primary Amine & Amide
~1650 C=0 Stretch (Amide | band) Amide

~1600 N-H Bend Amine / Amide

1600, 1500, 1450 C=C Stretch Aromatic Ring

~840 C-H Out-of-plane Bend Para-disubstituted Aromatic

(Note: Wavenumbers are
approximate and sourced from

spectral databases.[2])

Trustworthiness: A Self-Validating Interpretation

e N-H Stretching Region: This region is often complex. The primary amine (-NHz) typically
shows two bands (asymmetric and symmetric stretching), as does the primary amide (-
CONH?2). These often overlap, resulting in a broad, strong absorption pattern between 3400
and 3100 cm~1.

o Carbonyl Stretching: A very strong and sharp absorption peak around 1650 cm~1 is the
unmistakable signature of the amide carbonyl (C=0) group, often referred to as the "Amide I"
band.

o Aromatic Region: Absorptions for the aromatic C=C stretching appear in the 1600-1450 cm~1
region. A key indicator of the para-substitution pattern is a strong out-of-plane C-H bending
vibration around 840 cm™1,
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Expertise & Experience: Weighing the Molecule

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of
ionized molecules.[11][12] It provides two critical pieces of information: the exact molecular
weight of the compound and its fragmentation pattern, which can be used to deduce its
structure. For small molecules like 4-aminobenzamide, Electron lonization (EI) is a common
technique that uses a high-energy electron beam to ionize the molecule, often causing it to
break into characteristic fragments.[13]

Experimental Protocol: Electron lonization (EI-MS)

» Sample Introduction: A small amount of the solid sample is placed in a capillary tube on a
direct insertion probe.

» Vaporization & lonization: The probe is inserted into the high-vacuum source of the mass
spectrometer and heated to vaporize the sample. The gaseous molecules are then
bombarded with a 70 eV electron beam. This ejects an electron from the molecule, forming a
positively charged molecular ion (M*s).

o Fragmentation: The high energy of the M+e causes it to fragment into smaller, stable cations
and neutral radicals.

e Analysis & Detection: The positively charged ions (the molecular ion and its fragments) are
accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their
m/z ratio. A detector then records the abundance of each ion.

Data Presentation & Authoritative Grounding

The molecular weight of 4-aminobenzamide is 136.15 g/mol . The El mass spectrum will show
a molecular ion peak at m/z = 136.
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miz Proposed Fragment Significance

136 [C7HsN20] e Molecular lon (M*e)

120 [C7HeNO]* [M - NH2]*

92 [CeHsN]* [M - CONH]*

65 [CsHs]* Loss of HCN from m/z 92

(Note: Fragmentation data
sourced from the NIST Mass

Spectrometry Data Center.[2]
[3])

Trustworthiness: A Self-Validating Interpretation

¢ Molecular lon (m/z 136): The presence of a peak at m/z 136 confirms the molecular weight of
the compound.[3]

o Key Fragments: The fragmentation pattern provides structural proof. The most abundant
fragment is often at m/z 120, corresponding to the loss of an amino radical (*NHz) from the
molecular ion. Another significant fragment at m/z 92 arises from the cleavage of the C-C
bond between the aromatic ring and the carbonyl group, with the loss of the amide group as
a neutral radical (*CONH:z). The subsequent loss of HCN from the m/z 92 fragment gives rise
to the ion at m/z 65.

Visualization: Proposed EI-MS Fragmentation Pathway
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Caption: Key fragmentation pathways for 4-aminobenzamide in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions

Expertise & Experience: The Chromophore Signature

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds
to the promotion of electrons from lower to higher energy molecular orbitals (e.g., T - 1T*
transitions).[14] This technique is particularly useful for compounds containing chromophores,
which are typically conjugated Tt-systems. The aromatic ring in 4-aminobenzamide, in

conjugation with both the electron-donating amino group and the electron-withdrawing amide
group, acts as a strong chromophore.

Experimental Protocol: Solution UV-Vis Spectroscopy
e Solvent Selection: Choose a UV-transparent solvent such as methanol, ethanol, or water.

» Stock Solution: Prepare a stock solution of 4-aminobenzamide of known concentration (e.g.,
1x10~3 M) in the chosen solvent.
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« Dilution: Create a dilute solution (e.g., ~1x10~> M) from the stock solution. The concentration
should be adjusted so that the maximum absorbance is within the optimal range of the
spectrophotometer (ideally 0.2 - 1.0).

e Analysis: Fill a quartz cuvette with the dilute solution and a reference cuvette with the pure
solvent. Place them in a dual-beam UV-Vis spectrophotometer and scan across a range
(e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength(s) of
maximum absorbance (Amax).

Data Presentation & Authoritative Grounding

Solvent Amax (nm) Associated Transition

Ethanol ~285 nm T - TT*

(Note: Data sourced from NIST
Chemistry WebBook.[15])

Trustworthiness: A Self-Validating Interpretation

The UV-Vis spectrum of 4-aminobenzamide is dominated by a strong absorption band around
285 nm.[15] This absorption is attributed to a 1 — 1T* electronic transition within the conjugated
system of the benzene ring. The presence of both an activating group (-NHz2) and a
deactivating group (-CONHz) extends the conjugation and causes a bathochromic (red) shift to
a longer wavelength compared to unsubstituted benzene (Amax = 255 nm). The exact position
of Amax can be influenced by solvent polarity, a phenomenon known as solvatochromism.[16]

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides
a complete and unambiguous structural confirmation of 4-aminobenzamide.

» NMR defines the precise proton and carbon framework and their chemical environments.

¢ IR confirms the presence of the key amine, amide, and aromatic functional groups.
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MS verifies the molecular weight and reveals a predictable fragmentation pattern consistent
with the structure.

UV-Vis highlights the electronic nature of the conjugated 1t-system.

For researchers, scientists, and drug development professionals, this comprehensive

spectroscopic dataset serves as an authoritative reference for identity confirmation, purity

assessment, and quality control, ensuring the reliability and reproducibility of scientific

investigations involving this important biochemical compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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